Phenazopyridine AND sulfamethoxazole

Description

Contextualization within Pharmaceutical Sciences and Chemical Biology Research

In the realm of pharmaceutical sciences, research on established compounds like phenazopyridine (B135373) and sulfamethoxazole (B1682508) often transitions from simple efficacy studies to more nuanced investigations. For phenazopyridine, traditionally known as a urinary tract analgesic, modern research delves into its fundamental physicochemical characteristics and uncovers novel mechanisms of action that were previously unknown. researchgate.netnih.govnih.govdrugbank.com This includes detailed analytical studies to characterize its properties, which are essential for formulation and delivery research. researchgate.netresearchgate.net

Sulfamethoxazole, a classic sulfonamide antibiotic, is a cornerstone compound for studying antimicrobial action and the development of resistance, particularly in its synergistic combination with trimethoprim (B1683648). psu.edudrugbank.com In chemical biology, sulfamethoxazole and its derivatives serve as scaffolds for developing new therapeutic agents, including potential anticancer and novel antimicrobial compounds. uobaghdad.edu.iqnih.gov Research also explores its metabolic pathways and the chemical nature of its metabolites. who.int

Overview of Distinct Research Paradigms for Each Chemical Compound

Academic inquiry into phenazopyridine and sulfamethoxazole follows distinct yet sometimes convergent paths, reflecting their unique chemical structures and biological effects.

Phenazopyridine:

Pharmaceutical Analysis and Physicochemistry: A significant area of research has focused on the precise characterization of phenazopyridine's physicochemical properties. Studies have employed methods like high-performance liquid chromatography (HPLC) and UV-visible spectrophotometry to determine key parameters such as its acid dissociation constant (pKa), partition coefficient (log P), and distribution coefficient (log D). researchgate.netresearchgate.net These values are critical for understanding and predicting the molecule's behavior in biological systems. researchgate.net

Molecular and Cellular Pharmacology: A paradigm shift in the understanding of phenazopyridine has emerged from recent research identifying it as a kinase inhibitor. nih.gov Investigations have shown that it can directly interact with and inhibit specific kinases, including cyclin-G-associated kinase (GAK), phosphatidylinositol 4-kinase beta (PI4KB), and phosphatidylinositol-4-phosphate (B1241899) 5-kinase type-2 gamma (PIP4K2C), with sub-micromolar binding affinities. nih.gov This discovery has opened new avenues for exploring its effects on cellular processes like autophagy and differentiation. nih.gov

Pharmacokinetic Modeling: Research has identified complex absorption patterns for phenazopyridine, with studies noting a "double-peak phenomenon" in its plasma concentration-time profiles in human subjects. nih.gov This has prompted the development of more sophisticated pharmacokinetic models, such as a two-site absorption compartment model, to better describe its behavior in the body. nih.gov

Sulfamethoxazole:

Medicinal Chemistry and Drug Discovery: A prominent research focus is the design and synthesis of novel sulfamethoxazole derivatives to generate compounds with enhanced or new biological activities. nih.gov Scientists have successfully synthesized and characterized derivatives like hydrazones, which have demonstrated promising anticancer effects against human kidney and prostate carcinoma cell lines, as well as antimicrobial activity against Gram-positive bacteria. nih.govplos.org

Bioinorganic and Coordination Chemistry: Researchers have investigated the synthesis of metal complexes involving sulfamethoxazole and its derivatives. uobaghdad.edu.iq The coordination of the sulfamethoxazole ligand to metal ions has been shown to produce complexes with potentially higher biological and industrial properties compared to the parent compound alone. uobaghdad.edu.iq

Microbiology and Antimicrobial Mechanisms: A long-standing research paradigm for sulfamethoxazole is its role as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase, which is crucial for folic acid synthesis. ebi.ac.uk Much of this research is conducted in the context of its combination with trimethoprim, which inhibits a subsequent step in the same pathway, providing a model system for studying antimicrobial synergism and the evolution of resistance. psu.edunih.gov

Rationale for Integrated Research Interest in Combined Systems

The primary rationale for academic research into the combined system of this compound stems from significant pharmacokinetic interactions.

Drug-Drug Interaction Dynamics: A pivotal driver for integrated research is the finding that co-administration of phenazopyridine with the combination of sulfamethoxazole and trimethoprim results in altered drug exposure. fda.gov A clinical drug interaction study in healthy subjects found that the plasma concentrations of trimethoprim, sulfamethoxazole, and phenazopyridine were all significantly increased when the drugs were given together compared to when they were administered alone. fda.govfda.gov This pharmacokinetic interaction is a key area of investigation for understanding the disposition of these drugs when used concurrently.

Investigation of Combined Biological Effects: The concurrent use of these compounds has been a subject of study in the context of their combined impact on physiological processes. Research has examined their role in altered reduction-oxidation reactions within the body. nih.govwmjonline.org These investigations, often stemming from clinical observations, provide a basis for deeper mechanistic studies into the synergistic or additive biochemical effects of the combined drug system. nih.govdroracle.ai

Research Data Tables

Table 1: Physicochemical Properties of Phenazopyridine Hydrochloride

This table presents experimentally determined physicochemical parameters for Phenazopyridine Hydrochloride, which are crucial for pharmaceutical research and development. researchgate.netresearchgate.net

| Parameter | Method | Value | Reference |

| pKa | HPLC | 5.05 (± 0.15) | researchgate.net |

| UV-Vis Spectrophotometry (Sigmoidal Curve) | 5.20 (± 0.22) | researchgate.net | |

| UV-Vis Spectrophotometry (Albert-Serjeant) | 5.17 (± 0.17) | researchgate.net | |

| log P | Octanol/Water Partition | 2.62 (± 0.11) | researchgate.net |

| log D (at pH 2.0) | Octanol/Water Partition | 1.61 (± 0.16) | researchgate.net |

Table 2: Pharmacokinetic Interaction of Phenazopyridine HCl and Trimethoprim/Sulfamethoxazole

Data from a drug interaction study in 12 healthy female subjects showing the impact of co-administration on plasma concentrations. fda.gov

| Compound | Median Increase in Plasma Concentration | Plasma Concentration Range After Combination Treatment | Reference |

| Trimethoprim | 29% | 2.3 - 6.9 µg/mL | fda.gov |

| Sulfamethoxazole | 17% | 56.4 - 185 µg/mL | fda.gov |

| Phenazopyridine | 60% | 5.9 - 263 ng/mL | fda.gov |

Table 3: Investigational Derivatives of Sulfamethoxazole

This table highlights examples of novel sulfamethoxazole derivatives synthesized for research purposes and their observed biological activities in preclinical studies. nih.govplos.org

| Derivative Class | Example Compound | Investigated Activity | Research Finding | Reference |

| Hydrazones | Hydrazone 16b | Anticancer | Showed higher activity against the CaKi-1 kidney carcinoma cell line than the approved drugs axitinib (B1684631) and pazopanib. | nih.gov |

| Antimicrobial | Demonstrated good activity against Gram-positive bacteria including Staphylococcus aureus. | nih.gov | ||

| Imines | Sulfonamide-salicylaldehyde imines | Antimicrobial | Staphylococci, including resistant strains, exhibited high susceptibility with MIC values from 3.91 μM. | nih.gov |

Properties

CAS No. |

37357-66-7 |

|---|---|

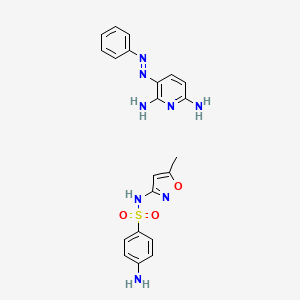

Molecular Formula |

C21H22N8O3S |

Molecular Weight |

466.5 g/mol |

IUPAC Name |

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;3-phenyldiazenylpyridine-2,6-diamine |

InChI |

InChI=1S/C11H11N5.C10H11N3O3S/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8;1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h1-7H,(H4,12,13,14);2-6H,11H2,1H3,(H,12,13) |

InChI Key |

UBUAGHNRHMENSE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N |

Synonyms |

Azo Gantanol phenazopyridine - sulfamethoxazole phenazopyridine, sulfamethoxazole drug combinations |

Origin of Product |

United States |

Mechanistic Elucidation of Pharmacological Action

Phenazopyridine (B135373): Exploration of Proposed Molecular and Cellular Mechanisms

While historically used as a urinary analgesic, the precise mechanism of action for phenazopyridine has not been fully elucidated. drugbank.comnih.govnih.govpatsnap.comncats.io It is understood to exert a local analgesic effect on the mucosal lining of the urinary tract. drugbank.comnih.govpatsnap.comwikipedia.org Recent research has moved beyond its topical analgesic properties to investigate its effects at the molecular and cellular levels, revealing interactions with key signaling pathways. nih.govnih.govfrontiersin.org

Investigation of Ion Channel Modulation and Nerve Fiber Activity

Phenazopyridine's analgesic effect is believed to stem from its direct action on nerve fibers and ion channels. nih.govresearchgate.net It is reported to exert its therapeutic effect through the inhibition of voltage-gated sodium channels on the mucosal lining of the urinary tract. drugbank.com Research in animal models suggests that phenazopyridine may directly inhibit sensory Aδ-fibers. guidetopharmacology.orgguidetoimmunopharmacology.org These nerve fibers are responsible for responding to mechanical stimuli like pressure and also function as nociceptors, which could explain the compound's local anesthetic-like effect in the urinary bladder. guidetopharmacology.orgguidetoimmunopharmacology.org

Analysis of Kinase Inhibition Profiles and Associated Intracellular Pathways (e.g., PIK/AKT pathway, PI4KB, PIP4K2C, Cyclin-G-associated kinase)

Based on its chemical structure, phenazopyridine has been investigated as a potential kinase inhibitor. nih.govnih.gov Studies have shown that it induces changes in the activity of several kinases, including Mitogen-Activated Protein Kinases (MAPKs), Cyclin-Dependent Kinases (CDKs), and kinases within the AKT pathway. nih.govnih.gov A screening of its interactions with 401 human kinases identified several primary targets. nih.govnih.gov

Docking studies revealed that phenazopyridine likely forms strong hydrogen bonds within the ATP-binding pocket of these kinases. nih.govfrontiersin.org Dose-inhibition curves demonstrated that phenazopyridine interacts with sub-micromolar binding affinities with three specific kinases: Cyclin-G-associated kinase (GAK), and two phosphatidylinositol kinases, PI4KB and PIP4K2C. nih.govnih.gov The inhibition of PIP4K2C is particularly relevant as this kinase is known to be involved in pain induction. nih.govfrontiersin.org The inhibition of these phosphatidylinositol kinases (PIKs) affects the PI3K/AKT signaling pathway, which is a key regulator of cell survival, growth, and migration. nih.govfrontiersin.orgmdpi.comyoutube.com

Table 1: Kinase Inhibition Profile of Phenazopyridine

| Kinase Target | Pathway Association | Significance of Inhibition |

|---|---|---|

| Cyclin-G-associated kinase (GAK) | Cell Cycle, Intracellular Trafficking | Interacts with phenazopyridine with sub-micromolar binding affinity. nih.govnih.gov |

| Phosphatidylinositol 4-kinase beta (PI4KB) | Phosphatidylinositol Signaling, PI3K/AKT Pathway | Interacts with phenazopyridine with sub-micromolar binding affinity; involved in the PI3K/AKT pathway. nih.govnih.gov |

| Phosphatidylinositol-5-phosphate 4-kinase type-2 gamma (PIP4K2C) | Phosphatidylinositol Signaling, PI3K/AKT Pathway, Nociception | Interacts with phenazopyridine with sub-micromolar binding affinity; known to participate in pain induction and down-regulates autophagy. nih.govfrontiersin.org |

Research on Autophagy Pathway Upregulation

The inhibition of the phosphatidylinositol/AKT pathway by phenazopyridine has been linked to an upregulation of autophagy. nih.govfrontiersin.orgresearchgate.net Autophagy is a fundamental cellular process for degrading and recycling cellular components, and its inhibition is one of the functions of the AKT pathway. frontiersin.orgnih.gov Specifically, the inhibition of phosphatidylinositol kinases such as PIP4K2C, which is a known down-regulator of autophagy, leads to an increase in this process. frontiersin.org Experimental studies have confirmed this effect, showing that exposure to phenazopyridine increases the number of LC3B-positive autophagosomes in cells. frontiersin.orgresearchgate.net

Exploration of Unresolved Biochemical Pathways and Their Contributions

Despite recent advances in understanding its kinase inhibition profile, the full mechanism of action for phenazopyridine remains incompletely understood. drugbank.compatsnap.comresearchgate.net While it is classified as a urinary analgesic that acts locally on the urinary tract mucosa, the exact biochemical pathways responsible for this topical effect are not fully detailed. patsnap.comncats.io The link between its systemic effects, such as kinase inhibition and autophagy upregulation, and its primary clinical use as a urinary tract analgesic is an area requiring further investigation. nih.govnih.govresearchgate.net

Sulfamethoxazole (B1682508): Molecular Basis of Antibacterial Activity

Sulfamethoxazole is a sulfonamide antibiotic that functions by interfering with a critical metabolic pathway in bacteria, leading to a bacteriostatic effect, meaning it inhibits bacterial growth rather than killing the cells directly. patsnap.comdrugbank.com

Theoretical Principles of Synergistic Activity with Dihydrofolate Reductase Inhibitors (e.g., Trimethoprim)

The antibacterial effect of sulfamethoxazole is significantly enhanced when used in combination with a dihydrofolate reductase (DHFR) inhibitor, such as trimethoprim (B1683648). drugbank.com This combination results in a synergistic effect because it targets two sequential steps in the bacterial folic acid synthesis pathway. drugbank.com

While sulfamethoxazole inhibits the production of dihydrofolic acid via DHPS inhibition, trimethoprim inhibits the subsequent step, which is the conversion of dihydrofolic acid to tetrahydrofolic acid (THF), the biologically active form of folic acid. patsnap.comyoutube.com This sequential blockade of the same metabolic pathway leads to a more potent bacteriostatic, and often bactericidal, effect than either agent used alone. drugbank.com This synergistic relationship also helps to slow the development of bacterial resistance. drugbank.com

Theoretical Frameworks for Interaction Mechanisms between Phenazopyridine and Sulfamethoxazole

The interaction between this compound is multifaceted, involving both pharmacokinetic and pharmacodynamic aspects.

A significant pharmacokinetic interaction has been observed when these two drugs are co-administered. A prospective, two-way crossover drug interaction study involving healthy female subjects demonstrated that the simultaneous administration of trimethoprim/sulfamethoxazole and phenazopyridine resulted in significantly higher plasma concentrations of all three compounds compared to when either drug was administered alone. fda.gov The exact mechanism for this increased plasma concentration is not yet fully elucidated, but it strongly suggests an interaction at the level of drug metabolism or excretion.

A plausible theoretical framework for this observation involves the competitive inhibition of metabolic enzymes. Sulfamethoxazole is primarily metabolized in the liver, with N4-acetylation being the predominant pathway, and it is also a known inhibitor of the cytochrome P450 enzyme CYP2C9. wikipedia.orgnih.govnih.gov Phenazopyridine is also metabolized in the liver, with hydroxylation being a major pathway, and its metabolism is known to involve the CYP450 system. drugbank.comwikem.org Given that both drugs undergo hepatic metabolism, it is conceivable that they compete for the same metabolic enzymes, leading to decreased metabolism and consequently, increased plasma concentrations of both drugs when administered concurrently.

Another potential area of interaction is at the level of drug transporters. While in vitro studies suggest sulfamethoxazole is not a substrate for the P-glycoprotein transporter, the role of other transporters in the disposition of both drugs and the potential for competitive interaction has not been fully ruled out. wikipedia.org

From a pharmacodynamic perspective, a notable interaction is the increased risk of methemoglobinemia. Both sulfamethoxazole and phenazopyridine are independently associated with this adverse effect through altered reduction-oxidation reactions. nih.gov The metabolism of phenazopyridine produces aniline (B41778), which is thought to be a contributing factor to methemoglobinemia. drugbank.com The concurrent use of both drugs may therefore potentiarily increase the risk of this condition.

Below is a data table summarizing the findings from a drug interaction study:

| Drug | Parameter | Finding | Source |

|---|---|---|---|

| Trimethoprim/Sulfamethoxazole and Phenazopyridine | Plasma Concentration | Coadministration resulted in significantly greater plasma concentrations of trimethoprim, sulfamethoxazole, and phenazopyridine compared to when either drug was administered alone. | fda.gov |

Pharmacokinetic and Biotransformation Research on Phenazopyridine and Sulfamethoxazole

This article delves into the pharmacokinetic profiles and biotransformation pathways of the combination of phenazopyridine (B135373) and sulfamethoxazole (B1682508), focusing on their absorption, distribution, and metabolic fate.

Pharmacological Interaction Research

Reciprocal Influences on Compound Disposition and Plasma Concentrations in Co-administration Studies

A prospective, two-way crossover drug interaction study involving 12 healthy female subjects investigated the effects of co-administering trimethoprim (B1683648)/sulfamethoxazole (B1682508) and phenazopyridine (B135373) hydrochloride. The study design included administering each drug product singly for three days, followed by their combination for an additional three days. The results demonstrated a significant increase in the plasma concentrations of trimethoprim, sulfamethoxazole, and phenazopyridine when administered together compared to when each was given alone. fda.gov

Interactive Data Table: Plasma Concentration Changes with Co-administration

| Compound | Median Increase in Plasma Concentration (%) | Range of Increase (%) | Median Plasma Concentration at End of Combination Treatment |

|---|---|---|---|

| Trimethoprim | 29 | -18 to 132 | 4.0 µg/mL |

| Sulfamethoxazole | 17 | -36 to 110 | 100.0 µg/mL |

| Phenazopyridine | 60 | -79 to 474 | 26.5 ng/mL |

Data from a prospective two-way crossover drug interaction study in 12 healthy female subjects. fda.gov

Molecular and Biochemical Basis of Specific Interactions

Both sulfamethoxazole and phenazopyridine are independently associated with the induction of methemoglobinemia through mechanisms involving altered reduction-oxidation reactions and oxidative stress. nih.govgoodrx.comdrugbank.com Methemoglobinemia is a condition characterized by the oxidation of the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), which is incapable of binding and transporting oxygen. goodrx.com

The concurrent use of these two drugs can amplify the risk of this adverse effect. drugbank.com The underlying mechanism involves the induction of oxidative stress on red blood cells. drugbank.com Phenazopyridine is metabolized to aniline (B41778) and other aromatic amines, which can directly oxidize hemoglobin. nih.govdrugs.com This oxidative process can overwhelm the body's natural reductive pathways, such as the NADH/NADPH-dependent methemoglobin reductase system, leading to an accumulation of methemoglobin. medicinenet.com Similarly, sulfonamides like sulfamethoxazole can also induce oxidative stress, contributing to the development of methemoglobinemia. drugbank.com This is particularly concerning in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency, who are more susceptible to drug-induced hemolysis and methemoglobinemia. drugs.com

The increased plasma concentrations observed during the co-administration of sulfamethoxazole and phenazopyridine suggest an interaction at the level of drug metabolism or transport. While specific studies detailing the precise mechanisms of this interaction are limited, information on the individual metabolic pathways of each drug provides some insight.

Sulfamethoxazole is known to be an inhibitor of the cytochrome P450 enzyme CYP2C9 and also inhibits the organic anion transporter. drugbank.comnih.gov Its metabolism is primarily mediated by arylamine N-acetyltransferase (NAT) enzymes and to a lesser extent by CYP2C9. drugbank.com

Phenazopyridine, on the other hand, has been identified as a potential inhibitor of CYP1A2. drugbank.com It is metabolized in the liver, with hydroxylation being a key pathway. drugbank.com

The interaction leading to increased plasma levels could be due to several factors. For instance, competitive inhibition of metabolic enzymes or transport proteins involved in the clearance of one or both drugs could be a contributing factor. The inhibition of CYP2C9 by sulfamethoxazole could potentially affect the metabolism of phenazopyridine if it is a substrate for this enzyme, although this has not been definitively established. Similarly, if sulfamethoxazole is a substrate for CYP1A2, its metabolism could be inhibited by phenazopyridine. Furthermore, interactions at the level of drug transporters, such as the organic anion transporter inhibited by sulfamethoxazole, could also play a role in the altered disposition of phenazopyridine if it is also a substrate for this transporter. nih.gov However, detailed mechanistic studies to confirm these hypotheses are not extensively available in the public domain.

Investigation of Phenazopyridine's Modulatory Effects on Antimicrobial Activity of Other Agents (e.g., Ampicillin, Chloramphenicol, Tetracycline, Nitrofurantoin)

Research has shown that phenazopyridine, at subinhibitory concentrations, can enhance the antimicrobial effects of several other antibiotics. A study investigating the interactions of phenazopyridine with various antibacterial agents found that it increased the antimicrobial activity of ampicillin, chloramphenicol, tetracycline, and nitrofurantoin (B1679001) against Escherichia coli. nih.gov This suggests a synergistic or additive effect when phenazopyridine is used in combination with these antibiotics. The exact mechanism of this modulatory effect is not fully elucidated but may involve an increase in the susceptibility of the bacteria to the primary antimicrobial agent in the presence of phenazopyridine.

Interactive Data Table: Modulatory Effects of Phenazopyridine on Antimicrobial Activity

| Antibiotic Agent | Observed Effect with Phenazopyridine |

|---|---|

| Ampicillin | Increased antimicrobial effect |

| Chloramphenicol | Increased antimicrobial effect |

| Tetracycline | Increased antimicrobial effect |

| Nitrofurantoin | Increased antimicrobial effect |

Based on a study assessing the antimicrobial effect of these agents in the presence of subinhibitory concentrations of phenazopyridine. nih.gov

Advanced Analytical Methodologies and Bioanalytical Research

Development and Validation of Quantitative Analytical Techniques for Multi-component Analysis

The accurate quantification of phenazopyridine (B135373) and sulfamethoxazole (B1682508) in a combined dosage form is crucial for ensuring product quality and efficacy. Various analytical techniques have been explored to overcome the challenges posed by the spectral overlap of these two compounds.

Chromatographic methods are powerful tools for separating and quantifying individual components in a mixture. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenazopyridine and sulfamethoxazole. Several studies have reported the successful development of HPLC-UV methods for the simultaneous determination of this compound, often in combination with other drugs like trimethoprim (B1683648). jfda-online.comekb.eg These methods typically utilize a reversed-phase C18 column with a gradient elution mobile phase, allowing for the effective separation of the analytes. For instance, a study on the simultaneous determination of nitrofurantoin (B1679001) and phenazopyridine in human urine samples by HPLC-UV employed a C18 column with a gradient mobile phase of sodium dihydrogen phosphate (B84403) and acetonitrile (B52724), with UV detection at 370 nm. ekb.egresearchgate.netekb.eg

Liquid Chromatography-Mass Spectrometry (LC-MS) offers enhanced selectivity and sensitivity compared to HPLC-UV. An LC-MS method has been developed for the determination of phenazopyridine in human plasma, utilizing a C18 column and selected ion monitoring (SIM) mode for detection. nih.gov Similarly, LC-MS/MS methods have been established for the quantification of sulfamethoxazole in various matrices, including biological fluids and environmental samples. nih.govsciex.com These methods provide high-throughput analysis with excellent accuracy and precision. nih.gov While a specific LC-MS method for the simultaneous analysis of only this compound is not extensively documented in the reviewed literature, the existing individual methods provide a strong foundation for developing such a technique.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool, particularly for volatile and semi-volatile compounds. While GC-MS has been employed for the analysis of other pharmaceuticals, its application to the simultaneous determination of this compound is less common due to the non-volatile nature of these compounds, which would necessitate derivatization prior to analysis. nih.gov

Table 1: Chromatographic Conditions for the Analysis of this compound

| Technique | Analyte(s) | Column | Mobile Phase/Carrier Gas | Detection | Reference |

|---|---|---|---|---|---|

| HPLC-UV | Phenazopyridine, Nitrofurantoin | Reversed-phase C18 (150 x 4.6 mm, 5 µm) | Gradient: 5 mmol/L Sodium dihydrogen phosphate (pH 3) and Acetonitrile | UV at 370 nm | ekb.egresearchgate.netekb.eg |

| LC-MS | Phenazopyridine | C18 | - | Mass Spectrometry (SIM mode) | nih.gov |

| SPE-LC-MS/MS | Sulfamethoxazole, Trimethoprim | - | - | Tandem Mass Spectrometry | nih.gov |

| GC-MS | General NSAIDs | - | - | Mass Spectrometry (with derivatization) | nih.gov |

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques, although they can be limited by spectral interference. For the analysis of sulfamethoxazole, methods based on the azo coupling reaction have been developed. This involves the diazotization of the primary aromatic amine group of sulfamethoxazole, followed by coupling with a suitable reagent to form a colored azo dye that can be quantified spectrophotometrically. rdd.edu.iqimpactfactor.orgresearchgate.net For instance, a method involving the reaction of diazotized sulfamethoxazole with β-naphthol produces an orange complex with a maximum absorbance at 489 nm. rdd.edu.iq

Due to significant spectral overlap between this compound, derivative spectrophotometry has been employed to resolve their mixture. First-derivative spectrophotometry allows for the determination of each component at the zero-crossing point of the other, thereby eliminating interference. nih.govresearchgate.net

Electrochemical methods provide high sensitivity and selectivity. A notable development is the use of a boron-doped diamond (BDD) electrode for the simultaneous determination of phenazopyridine, sulfamethoxazole, and trimethoprim. nih.govnih.gov This method utilizes differential pulse voltammetry, where the BDD electrode exhibits well-defined oxidation peaks for each compound at different potentials, allowing for their simultaneous quantification without prior separation. researchgate.net The inherent advantages of BDD electrodes, such as a wide potential window and low background current, make them suitable for the analysis of complex mixtures. nih.govnih.gov

Table 2: Spectrophotometric and Electrochemical Methods for this compound

| Method | Analyte(s) | Principle | Key Parameters | Reference |

|---|---|---|---|---|

| Azo Coupling Spectrophotometry | Sulfamethoxazole | Diazotization and coupling with β-naphthol | λmax = 489 nm | rdd.edu.iq |

| Derivative Spectrophotometry | Sulfamethoxazole, Trimethoprim | First-derivative measurement at zero-crossing points | Measurement at 237.6 nm for Trimethoprim and 259 nm for Sulfamethoxazole | nih.gov |

| Electrochemical (DPV) | Phenazopyridine, Sulfamethoxazole, Trimethoprim | Simultaneous oxidation on a Boron-Doped Diamond electrode | Well-defined oxidation peaks at different potentials | researchgate.net |

Chemometric methods are powerful statistical and mathematical tools used to extract meaningful information from multivariate chemical data, making them ideal for resolving complex mixtures without the need for physical separation. frontiersin.org Techniques like Partial Least Squares (PLS) and Principal Component Regression (PCR) have been successfully applied to the simultaneous spectrophotometric determination of sulfamethoxazole in combination with other drugs. researchgate.netresearchgate.net These methods utilize the full spectral information to build a calibration model that can predict the concentrations of individual components in a mixture, even in the presence of severe spectral overlap. researchgate.netnih.gov

For instance, in the analysis of a binary mixture of sulfamethoxazole and phthalazine, Classical Least Squares (CLS) and Inverse Least Squares (ILS) were used in conjunction with HPLC-UV data at multiple wavelengths to quantify both components with high accuracy. researchgate.net While specific applications of Rank Annihilation Factor Analysis (RAFA) for the this compound combination are not detailed in the provided search results, the principle of this and other advanced chemometric techniques lies in their ability to handle complex data matrices and resolve co-eluting or spectrally overlapping components. nih.gov

Impurity Profiling and Degradation Product Characterization for Analytical Method Development

The identification and quantification of impurities and degradation products are critical aspects of pharmaceutical quality control. jfda-online.comresearchgate.net Forced degradation studies are conducted to understand the stability of a drug substance and to develop stability-indicating analytical methods. jfda-online.comresearchgate.net

A study on the forced acid/heat degradation of phenazopyridine hydrochloride revealed the formation of several degradation products, including 2,6-diaminopyridine, phenol, and various azo/hydrazo compounds. jfda-online.comresearchgate.net A stability-indicating HPLC method was developed to separate and quantify phenazopyridine from its degradation products. jfda-online.comresearchgate.net This method employed a reversed-phase C8 column and a mobile phase of acetonitrile and acetate (B1210297) buffer, allowing for the determination of impurities at levels as low as 0.005%. jfda-online.com

While this study focused on phenazopyridine alone, the developed stability-indicating method provides a framework for investigating the degradation profile of the combined this compound formulation. The potential for interaction between the two active ingredients and their respective degradation products necessitates a comprehensive impurity profiling study for the combination product.

Table 3: Identified Degradation Products of Phenazopyridine under Forced Degradation

| Degradation Product | Method of Identification | Reference |

|---|---|---|

| 2,6-Diaminopyridine (DAP) | HPLC, Spectrofluorimetry | jfda-online.comresearchgate.net |

| Phenol (PH) | HPLC, Spectrofluorimetry | jfda-online.comresearchgate.net |

| Azo/hydrazo compounds | HPLC, MS | jfda-online.comresearchgate.net |

| 3-hydroxy-2,6-diaminopyridine (HDAP) | HPLC (tentative) | jfda-online.com |

Bioanalytical Applications for Research Sample Analysis

Bioanalytical methods are essential for pharmacokinetic and bioavailability studies, which are crucial in drug development and research. The sensitive and selective quantification of this compound in biological matrices like plasma and urine is a key requirement.

LC-MS has been established as a robust method for the determination of phenazopyridine in human plasma. nih.gov This method, following a liquid-liquid extraction procedure, allows for the detailed study of the drug's pharmacokinetic profile. nih.gov Similarly, online solid-phase extraction coupled with LC-MS/MS has been validated for the high-throughput analysis of sulfamethoxazole and trimethoprim in biological fluids, offering a rapid run time of 2.5 minutes per sample. nih.gov

HPLC-UV methods have also been successfully applied to the analysis of these compounds in human urine. A "dilute and shoot" HPLC-UV method has been developed for the simultaneous determination of nitrofurantoin and phenazopyridine in urine, demonstrating good sensitivity and precision. ekb.egresearchgate.netekb.eg The direct injection approach minimizes sample preparation time, making it suitable for routine analysis in clinical research. ekb.eg These developed bioanalytical methods are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound when administered in combination.

Table 4: Bioanalytical Methods for this compound

| Technique | Analyte(s) | Biological Matrix | Key Features | Reference |

|---|---|---|---|---|

| LC-MS | Phenazopyridine | Human Plasma | Liquid-liquid extraction, pharmacokinetic modeling | nih.gov |

| SPE-LC-MS/MS | Sulfamethoxazole, Trimethoprim | Biological Fluids | High-throughput, rapid analysis | nih.gov |

| HPLC-UV | Phenazopyridine, Nitrofurantoin | Human Urine | "Dilute and shoot" method, direct injection | ekb.egresearchgate.netekb.eg |

Environmental and Ecological Biotransformation of Sulfamethoxazole

Phytometabolism Studies: Elucidation of Pathways and Metabolite Characterization

Plants can absorb, translocate, and metabolize sulfamethoxazole (B1682508), a process known as phytometabolism. researchgate.netnih.govnih.gov This metabolic activity is a crucial aspect of the environmental fate of this antibiotic.

Studies on the model plant Arabidopsis thaliana have demonstrated that SMX is extensively metabolized. researchgate.netnih.gov After a 10-day exposure, only a very small fraction (1.1%) of the SMX within the plant tissues remains as the parent compound. researchgate.netnih.govacs.org The primary transformation pathway identified is N-glycosylation, a common detoxification mechanism in plants for xenobiotics. researchgate.netacs.org In this process, a sugar molecule is attached to the SMX molecule. acs.org

The major metabolite formed is N⁴-glycosyl-SMX, which can account for over 80% of the extractable metabolites in A. thaliana. researchgate.netnih.govfigshare.com Further glycosylation can occur, leading to the formation of N⁴-glycosyl-glycoside-SMX. researchgate.netnih.govfigshare.com Other minor metabolites have also been identified, including conjugates with pterin (B48896) and methyl salicylate. researchgate.netnih.govfigshare.com

In addition to glycosylation, other metabolic reactions such as acetylation, deamination, hydroxylation, and formylation have been observed in plants like rice. researchgate.net In cucumber seedlings and A. thaliana cell cultures, N⁴-acetylsulfamethoxazole was identified as a major metabolite. nih.govsci-hub.se The metabolism of SMX in plants can be extensive, with a significant portion of the antibiotic becoming non-extractable, suggesting it is bound to plant tissues in what is known as phase III metabolism. nih.gov

Table 1: Major Metabolites of Sulfamethoxazole in Plants

| Plant Species | Major Metabolite(s) | Transformation Pathway(s) | Reference(s) |

|---|---|---|---|

| Arabidopsis thaliana | N⁴-glycosyl-SMX, N⁴-glycosyl-glycoside-SMX | N-glycosylation | researchgate.netnih.govfigshare.com |

| Rice (Oryza sativa) | Various | Deamination, hydroxylation, acetylation, formylation, glycosylation | researchgate.net |

Impact on Plant Metabolic Pathways and Cellular Responses

The presence of sulfamethoxazole in the soil and water can significantly impact various metabolic pathways and cellular functions in plants.

Exposure to SMX has been shown to disrupt several key metabolic networks in rice, including the TCA cycle, amino acid metabolism, linoleic acid metabolism, nucleotide metabolism, and phenylpropanoid biosynthesis. researchgate.net In ryegrass, SMX exposure led to inhibited growth and decreased chlorophyll (B73375) and carotenoid content. mdpi.com It also stimulated the production of reactive oxygen species (ROS), indicating oxidative stress. mdpi.com

The impact on amino acid metabolism is a notable effect. mdpi.com In ryegrass, amino acid levels were significantly altered, which was closely related to root growth inhibition and ROS concentration. mdpi.com Specifically, SMX can affect arginine biosynthesis. mdpi.com The biosynthesis of amino acids is a complex, regulated process, and the introduction of a xenobiotic like SMX can shift the metabolic balance. nih.gov

Carbohydrate metabolism, including starch and sucrose (B13894) metabolism, is also affected. mdpi.comnih.gov Carbohydrates are crucial for energy and osmotic regulation in plants. nih.govdeshbandhucollege.ac.in Studies have shown that SMX can influence the levels of various carbohydrates, which in turn affects cellular processes like cell permeability. mdpi.com In some cases, the up-regulation of enzymes involved in sucrose metabolism has been linked to changes in plant growth. usda.gov

The phenylpropanoid pathway, which is involved in the synthesis of a wide range of secondary metabolites including flavonoids and lignin, can also be altered by SMX exposure. researchgate.netmdpi.com

Table 2: Observed Effects of Sulfamethoxazole on Plant Metabolic Pathways

| Affected Pathway | Plant Species | Observed Effects | Reference(s) |

|---|---|---|---|

| Amino Acid Metabolism | Ryegrass, Rice | Altered amino acid levels, inhibition of root growth, changes in arginine biosynthesis. | researchgate.netmdpi.commdpi.com |

| Carbohydrate Metabolism | Ryegrass | Changes in carbohydrate levels, decreased cell permeability. | mdpi.com |

| Starch and Sucrose Metabolism | Ryegrass | Disruption of starch and sucrose metabolic pathways. | mdpi.comnih.gov |

| Phenylpropanoid Biosynthesis | Rice | Disruption of the phenylpropanoid pathway. | researchgate.net |

Research on Environmental Fate and Transformation Mechanisms

The fate of sulfamethoxazole in the environment is complex, involving both biotic and abiotic transformation processes. researchgate.netacs.orgnih.gov In aquatic environments, SMX can be degraded through indirect photodegradation by hydroxyl radicals. nih.govnih.gov This process involves the attack of hydroxyl radicals on the SMX molecule, leading to the formation of various transformation products. nih.gov

In water-sediment systems, biodegradation by native microbial communities in the sediment plays a significant role in the removal of SMX. researchgate.netnih.gov The dissipation times for SMX in the aqueous phase can range from approximately 8.5 to 17.2 days. researchgate.netnih.gov It is important to note that human metabolites of SMX, such as N⁴-acetyl-SMX, can be present in wastewater and can retransform back into the parent SMX under environmental conditions. researchgate.netacs.org

Anaerobic digestion has also been investigated as a method for SMX degradation. frontiersin.org In this process, a significant portion of SMX can be degraded, although the presence of the antibiotic can affect the microbial community dynamics of the digester. frontiersin.org Some anaerobic bacteria, such as Desulfovibrio vulgaris, have been shown to transform SMX into products with reduced antibacterial activity. acs.org

The application of manure from livestock treated with SMX to agricultural fields is another pathway for environmental contamination. cdnsciencepub.com The persistence and transport of SMX in soil and its potential to move into surface waters, particularly during snowmelt, are areas of active research. cdnsciencepub.com

Furthermore, advanced oxidation processes like electron beam irradiation are being explored for the degradation of SMX in water and wastewater, showing high efficiency in breaking down the molecule. scilit.com Chlorination, a common water treatment process, also leads to the rapid transformation of SMX. researchgate.net

Emerging Research Areas and Future Directions

Exploration of Novel Mechanistic Insights and Pathways

The established mechanism of interaction between phenazopyridine (B135373) and sulfamethoxazole (B1682508) primarily revolves around the increased risk of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. nih.govoaji.netdroracle.ainih.govresearchgate.net Both compounds, through their metabolites, can induce oxidative stress, and their concurrent use is thought to amplify this effect. nih.govoaji.netdroracle.ai A hypothesized mechanism involves the interference of these compounds with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) reductase pathways, leading to disrupted oxidation-reduction reactions. oaji.net

Recent research, however, has unveiled a previously unknown mechanism of action for phenazopyridine that could have significant implications for its combination with sulfamethoxazole. A 2021 study demonstrated for the first time that phenazopyridine acts as a kinase inhibitor. nih.govnih.gov This finding opens up new avenues for understanding its biological effects beyond simple analgesia. The study identified that phenazopyridine interacts with several kinases with sub-micromolar binding affinities, including cyclin-G-associated kinase and two phosphatidylinositol kinases, PI4KB and PIP4K2C. nih.gov The latter is known to be involved in pain induction, providing a more specific molecular basis for its analgesic properties. nih.gov

Furthermore, the inhibition of the phosphatidyl-inositol/AKT pathway by phenazopyridine was found to induce autophagy, a cellular process of degradation and recycling of cellular components. nih.govnih.gov This kinase-inhibiting and autophagy-inducing activity represents a significant shift in the understanding of phenazopyridine's mechanism and suggests that its interaction with sulfamethoxazole could have effects beyond their known antibacterial and analgesic actions. Future research is warranted to explore whether this kinase-inhibiting property of phenazopyridine could synergize with or antagonize the antibacterial efficacy of sulfamethoxazole, or if this combination could be repurposed for conditions where kinase modulation and autophagy are therapeutically relevant.

Application of Advanced Computational Modeling and Simulation in Pharmacokinetics and Dynamics

The co-administration of phenazopyridine and sulfamethoxazole has been shown to result in significantly increased plasma concentrations of both drugs compared to when either is administered alone. semanticscholar.org A prospective two-way crossover drug interaction study in healthy female subjects demonstrated a median increase in plasma concentrations of 29% for trimethoprim (B1683648) (often combined with sulfamethoxazole), 17% for sulfamethoxazole, and 60% for phenazopyridine when the drugs were given in combination. semanticscholar.org This highlights the complex pharmacokinetic interactions that occur.

Advanced computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, presents a powerful tool for dissecting and predicting these interactions. While PBPK models have been successfully developed for the combination of trimethoprim and sulfamethoxazole to optimize dosing in various populations, including children, there is a clear need to extend these models to include phenazopyridine. nih.govnih.gov Such models can simulate the absorption, distribution, metabolism, and excretion (ADME) of all three compounds, taking into account physiological and genetic factors that can influence drug levels.

Future research should focus on developing a comprehensive PBPK model for the this compound combination. This would allow for in silico predictions of drug-drug interactions under various physiological conditions and in different patient populations, potentially identifying individuals at higher risk for altered drug exposure. nih.gov Furthermore, these models could be used to simulate different dosing regimens to optimize therapeutic efficacy while minimizing potential toxicities. The observation of a double-peak phenomenon in the concentration-time profiles of phenazopyridine suggests complex absorption kinetics, which could be better understood and modeled using a two-site absorption compartment model within a PBPK framework. nih.govdrugs.com

Development of Innovative Analytical Platforms for Complex Biological Matrices

The accurate and simultaneous quantification of this compound in complex biological matrices like plasma and urine is crucial for pharmacokinetic studies and therapeutic drug monitoring. Traditional analytical methods are being supplemented and, in some cases, replaced by more innovative and sensitive platforms.

Recent advancements in analytical chemistry offer promising solutions. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful technique for the simultaneous determination of multiple analytes with high selectivity and sensitivity. mdpi.com Methods have been developed for the simultaneous quantification of sulfamethoxazole and other antibiotics in human plasma, demonstrating the feasibility of this platform for complex drug combinations. nih.govnih.govresearchgate.net The development of a validated UPLC-MS/MS method specifically for the concurrent analysis of this compound in plasma and urine would be a significant step forward. mdpi.comnih.govnih.govresearchgate.net

Capillary electrophoresis (CE) is another innovative analytical technique that offers high separation efficiency and low sample consumption. nih.gov CE methods, particularly capillary zone electrophoresis (CZE), have been successfully developed for the simultaneous determination of sulfamethoxazole and trimethoprim in plasma and pharmaceutical preparations. nih.govnih.govresearchgate.netmdpi.com The application of CE with electrochemical detection has also been shown to provide highly sensitive and stable responses for sulfonamides. nih.govnih.gov Future research should explore the development of CE-based methods for the simultaneous analysis of this compound, which could provide a rapid and cost-effective alternative to LC-MS/MS.

The table below summarizes some of the innovative analytical techniques with potential for the simultaneous analysis of this compound.

| Analytical Platform | Principle | Potential Advantages for Phenazopyridine/Sulfamethoxazole Analysis |

| UPLC-MS/MS | Separates compounds based on their interaction with a stationary phase, followed by detection based on mass-to-charge ratio. | High sensitivity, high selectivity, ability to quantify multiple analytes simultaneously in complex matrices like plasma and urine. |

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte. | High separation efficiency, low sample and reagent consumption, rapid analysis times. |

| Electrochemical Detection | Measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. | High sensitivity for electroactive compounds like sulfonamides. |

Investigation of Unconventional Biological Activities and Interactions

Beyond its established role as a urinary analgesic, emerging research has uncovered unconventional biological activities of phenazopyridine that could lead to new therapeutic applications, particularly in combination with sulfamethoxazole. As mentioned earlier, the identification of phenazopyridine as a kinase inhibitor represents a significant paradigm shift. nih.govnih.gov

The inhibition of specific kinases, such as those in the PIK/AKT pathway, by phenazopyridine suggests its potential role in modulating cellular processes like proliferation, differentiation, and autophagy. nih.gov This opens up the intriguing possibility of repurposing phenazopyridine, potentially in combination with other drugs like sulfamethoxazole, for conditions where these pathways are dysregulated, such as in certain cancers or neurodegenerative diseases. mdpi.com The pyridine-2,6-diamine moiety present in phenazopyridine is a known kinase inhibition motif, lending chemical plausibility to this newly discovered activity. nih.gov

The interaction of this kinase-inhibiting property with the antibacterial action of sulfamethoxazole is a critical area for future investigation. It is plausible that by modulating host cell pathways, phenazopyridine could indirectly influence the course of a bacterial infection or the host's response to it. For instance, the induction of autophagy could potentially enhance the clearance of intracellular pathogens. Conversely, the effects on kinase signaling could also have unforeseen consequences on the immune response to infection. A study in mice suggested that phenazopyridine did not affect the antibacterial effectiveness of sulfonamides against uropathogenic bacteria. nih.gov However, this study was conducted before the discovery of its kinase-inhibiting properties and did not explore the broader implications of this activity.

Future research should employ in vitro and in vivo models to systematically investigate the synergistic, antagonistic, or additive effects of combining phenazopyridine's kinase inhibition with sulfamethoxazole's antibacterial action.

Integration of -omics Technologies (e.g., Metabolomics) in Understanding Compound-Biological System Interactions

The advent of -omics technologies, such as metabolomics, offers an unprecedented opportunity to gain a holistic understanding of the complex interactions between drug combinations and biological systems. researchgate.net Metabolomics, the comprehensive analysis of small molecule metabolites in a biological sample, can provide a functional readout of the physiological state of a cell or organism in response to a drug or combination of drugs.

While there are currently no specific metabolomics studies on the combination of this compound, research in related areas demonstrates the potential of this approach. Metabolomics has been successfully applied to study urinary tract infections (UTIs), identifying specific microbial catabolites in urine that could serve as diagnostic biomarkers. semanticscholar.orgnih.govnih.govresearchgate.netjohnshopkins.edu For example, studies have identified metabolites like acetic acid, trimethylamine, agmatine, and N6-methyladenine as potential indicators of bacterial UTIs. nih.govresearchgate.net

Future research should leverage metabolomics to investigate the impact of the this compound combination on both the host and the pathogen. Such studies could:

Identify novel biomarkers of drug efficacy and interaction: By analyzing the metabolic profiles of patients treated with the combination, it may be possible to identify specific metabolic signatures that correlate with treatment success or the occurrence of drug-drug interactions.

Elucidate mechanisms of action: Changes in the metabolome of bacteria exposed to the drug combination could reveal novel targets and pathways affected by the synergistic or antagonistic effects of the compounds.

Personalize therapy: Understanding the metabolic response of an individual to this drug combination could pave the way for personalized dosing strategies to maximize efficacy and minimize toxicity.

Integrating metabolomics with other -omics data, such as genomics and proteomics, within a systems pharmacology framework, will be crucial for building predictive models of drug interaction and for the rational design of future combination therapies. nih.govnih.govuniversiteitleiden.nlnih.govresearchgate.net

Q & A

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity in phenazopyridine studies?

- Methodological Answer :

- Probit Analysis : Calculate LD50 values in murine models using log-dose response curves.

- ANOVA with Post Hoc Tests : Compare liver enzyme levels (ALT, AST) across dose groups in subchronic toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.